benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine
Description
Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine is a nitrogen-containing organic compound featuring a benzyl group attached to an amine, which is further linked to a pyrazole ring substituted with an isobutyl group. Its molecular structure combines aromatic (benzyl) and aliphatic (isobutyl) moieties, along with a pyrazole heterocycle.
Properties
Molecular Formula |
C15H22ClN3 |
|---|---|
Molecular Weight |
279.81 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3.ClH/c1-13(2)12-18-9-8-15(17-18)11-16-10-14-6-4-3-5-7-14;/h3-9,13,16H,10-12H2,1-2H3;1H |
InChI Key |
ARABMPBFNJSEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=N1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine typically involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation and Reduction
-
Oxidation : The amine group can undergo oxidation to form imine derivatives, potentially using oxidizing agents like potassium permanganate.
-
Reduction : Double bonds (if present) may be reduced using agents such as sodium borohydride, though the target compound lacks inherent unsaturation in the pyrazole ring.
Substitution Reactions
-
N-Alkylation/Acylation : The primary amine group is reactive, enabling substitution with alkyl halides or acylating agents (e.g., acyl chlorides) to form secondary amines or amides.
-
Pyrazole Ring Functionalization : While not explicitly detailed in sources, pyrazole derivatives often undergo electrophilic substitution at the 3- or 5-positions, depending on directing groups .
Structural Analysis and Reactivity
The compound’s structure, featuring a benzyl group and isobutyl substituent on the pyrazole ring, influences its reactivity:
-
Steric Effects : The bulky isobutyl group may hinder certain reactions at the pyrazole’s 3-position.
-
Electron Donating Groups : The isobutyl substituent could activate the pyrazole ring for electrophilic attack .
Analytical Methods
-
NMR Spectroscopy : Used to confirm structural integrity (e.g., proton shifts for aromatic and aliphatic regions).
Future Research Directions
-
Targeted Substitution : Exploring selective functionalization of the pyrazole ring’s 3-position.
-
Biological Profiling : Elucidating enzyme-binding affinities and therapeutic potential.
This synthesis-focused analysis highlights reductive amination as the central reaction, supported by oxidation/reduction and substitution pathways. Structural comparisons underscore steric and electronic influences on reactivity, guiding further optimization efforts.
Scientific Research Applications
Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can activate the metal center, enhancing its catalytic properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use .
Comparison with Similar Compounds
Isobutyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine
- Structural Differences : Replaces the benzyl group with a second isobutyl group on the amine.
- Key Properties: Increased hydrophobicity due to the absence of an aromatic ring.
3-(1-Methyl-1H-pyrazol-3-yl)benzenamine
- Structural Differences : Features a benzenamine (aniline) backbone with a methyl-substituted pyrazole instead of the benzyl-isobutyl-amine group.
- Key Properties: Electron-withdrawing pyrazole may reduce amine reactivity compared to the target compound. Potential use in polymer chemistry or as a ligand in coordination complexes due to the aniline moiety .
Activated Methyl Diethanol Amine (aMDEA)-Impregnated Mesoporous Carbon
- Structural Differences : Tertiary amine (MDEA) supported on mesoporous carbon, contrasting with the primary amine in the target compound.
- Key Properties :
- Applications : Effective for CO2 capture in industrial emissions.
Piperidinium-Benzyl Derivatives
- Structural Differences : Piperidinium ring substituted with benzyl groups, differing from the pyrazole-amine structure.
- Key Properties: Enhanced hydrophobicity and steric bulk due to the benzyl group. Potential use in ionic liquids or surfactants .
Comparative Data Table
| Compound Name | Amine Type | Key Functional Groups | CO2 Adsorption (mmol/g) | Notable Applications |
|---|---|---|---|---|
| Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine | Primary | Benzyl, pyrazole, isobutyl | Not reported | Catalysis, pharmaceuticals |
| Isobutyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine | Primary | Isobutyl, pyrazole | Not reported | Hydrophobic materials |
| 3-(1-Methyl-1H-pyrazol-3-yl)benzenamine | Primary | Benzenamine, pyrazole | Not reported | Polymer chemistry |
| aMDEA-impregnated mesoporous carbon | Tertiary (MDEA) | Mesoporous carbon, MDEA | 2.63 | CO2 capture |
Research Findings and Implications
- Amine Functionality : Primary amines (as in the target compound) generally exhibit higher reactivity than tertiary amines (e.g., MDEA) but may suffer from steric hindrance due to bulky substituents like isobutyl .
- Adsorption Performance : MDEA-based materials achieve high CO2 adsorption (2.63 mmol/g) via chemisorption, whereas the target compound’s adsorption capacity remains unexplored. Its benzyl group could enhance stability but reduce amine accessibility .
- Structural Insights : Crystallography tools like SHELX (used in analogous studies) could resolve the target compound’s molecular packing and bond angles, aiding in property prediction .
Biological Activity
Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the molecular formula . Its structure features a benzyl group attached to a pyrazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Apoptosis induction, caspase activation |
| 10c | HepG2 | 2.5 | Cell cycle arrest |
| 25 | Raji | 25.2 | Cytotoxicity via CDK2 inhibition |
These findings suggest that this compound may share similar properties, potentially acting as a microtubule-destabilizing agent or inducing apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies indicate that pyrazole derivatives can exhibit significant antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:
- Synthesis and Evaluation : Research has demonstrated that modifications to the pyrazole ring can enhance biological activity. For example, compounds with specific substituents showed improved potency against cancer cell lines compared to their unsubstituted counterparts .
- In Vivo Studies : In vivo evaluations have indicated that certain pyrazole derivatives can inhibit tumor growth in animal models. These studies are crucial for understanding the therapeutic potential and safety profiles of such compounds before clinical trials .
- Molecular Modeling : Computational studies have provided insights into the binding interactions between pyrazole derivatives and their molecular targets, aiding in the design of more potent analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
